molecular formula C18H13ClN2O5S B12987649 4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid

4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid

Cat. No.: B12987649
M. Wt: 404.8 g/mol
InChI Key: YWUMJQWOQWFFDF-UHFFFAOYSA-N
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Description

4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid is a complex organic compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a naphthalene ring, which is further connected to a ureido group and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid involves multiple steps, typically starting with the chlorosulfonation of naphthalene. The chlorosulfonyl group is introduced to the naphthalene ring under controlled conditions, often using chlorosulfonic acid as the reagent. This intermediate is then reacted with an isocyanate to form the ureido linkage. Finally, the benzoic acid moiety is introduced through a coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid can be compared with other similar compounds, such as:

    4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a benzoic acid moiety.

    4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.

Properties

Molecular Formula

C18H13ClN2O5S

Molecular Weight

404.8 g/mol

IUPAC Name

4-[(5-chlorosulfonylnaphthalen-1-yl)carbamoylamino]benzoic acid

InChI

InChI=1S/C18H13ClN2O5S/c19-27(25,26)16-6-2-3-13-14(16)4-1-5-15(13)21-18(24)20-12-9-7-11(8-10-12)17(22)23/h1-10H,(H,22,23)(H2,20,21,24)

InChI Key

YWUMJQWOQWFFDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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